Synthesis and characterization of 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one
Synthesis and characterization of 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one
This guide details the synthesis and characterization of 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one , a specialized heterocyclic scaffold relevant to medicinal chemistry programs targeting kinase inhibition and antibacterial pathways.[1][2]
The protocol prioritizes a late-stage functionalization strategy , utilizing the commercially accessible or readily synthesizable 5-chloro-1,7-naphthyridin-8(7H)-one core.[1][2] This approach minimizes step count and maximizes yield by leveraging the differential reactivity of the C5 and C3 positions.[2][3]
Executive Summary
-
Target Molecule: 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one[2]
-
Key Challenges: Regioselective halogenation at C3, nucleophilic fluorination at C5 (Halex reaction), and preventing lactam O-alkylation during methoxylation.
-
Primary Application: Pharmacophore development for Type II kinase inhibitors and DNA gyrase inhibitors.[3]
Retrosynthetic Analysis
The synthesis is designed around the 5-chloro-1,7-naphthyridin-8(7H)-one intermediate.[1][2] The 1,7-naphthyridine system exhibits distinct electronic properties: the pyridine ring (containing N1) activates the C5 position for Nucleophilic Aromatic Substitution (
Logical Disconnections
-
C3-Methoxy Bond: Formed via metal-catalyzed cross-coupling (Ullmann-type or Buchwald-Hartwig) from a C3-bromide.[1][3]
-
C3-Bromo Bond: Installed via electrophilic aromatic substitution (EAS) using NBS.[3]
-
C5-Fluoro Bond: Installed via Halex (Halogen Exchange) reaction from a C5-chloride precursor.[3]
-
Naphthyridine Core: Constructed via condensation of 3-amino-2-chloropyridine-4-carbaldehyde with a suitable acetate equivalent, or sourced commercially.[1][2]
Figure 1: Retrosynthetic logic flow prioritizing C5-fluorination prior to C3-functionalization to avoid side reactions.
Detailed Synthesis Protocol
Step 1: Fluorination of the Core (Halex Reaction)
Objective: Convert 5-chloro-1,7-naphthyridin-8(7H)-one to 5-fluoro-1,7-naphthyridin-8(7H)-one.[1][2]
Rationale: The C5 position is para to the N1 nitrogen, making it susceptible to
-
Reagents: 5-Chloro-1,7-naphthyridin-8(7H)-one (1.0 equiv), Potassium Fluoride (Spray-dried, 5.0 equiv), 18-Crown-6 (0.2 equiv).[1][2]
-
Solvent: Sulfolane or DMSO (Anhydrous).[3]
-
Conditions: 160°C, 12-24 hours, Inert Atmosphere (
).
Protocol:
-
Charge a pressure vessel with 5-chloro-1,7-naphthyridin-8(7H)-one (10 mmol) and spray-dried KF (50 mmol).
-
Add 18-Crown-6 (2 mmol) and anhydrous sulfolane (20 mL).
-
Seal the vessel and heat to 160°C with vigorous stirring. Monitor by LC-MS for the disappearance of the chloro-starting material (
) and appearance of the fluoro-product (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ).[1] -
Workup: Cool to RT. Dilute with water (100 mL) to precipitate the product. If no precipitate forms, extract with EtOAc (3 x 50 mL).[2][3]
-
Wash organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (DCM:MeOH 95:5).
Step 2: Regioselective Bromination at C3
Objective: Install a bromine handle at position 3.[3] Rationale: The 8(7H)-one moiety activates the C3 position towards electrophilic attack (similar to quinolones).[3] N-bromosuccinimide (NBS) is a mild reagent that avoids over-bromination.[3]
-
Reagents: 5-Fluoro-1,7-naphthyridin-8(7H)-one (1.0 equiv), NBS (1.1 equiv).[1][2]
-
Solvent: DMF or Acetonitrile.[3]
-
Conditions: 0°C to RT, 4 hours.
Protocol:
-
Dissolve the Step 1 product (8 mmol) in DMF (15 mL).
-
Cool to 0°C. Add NBS (8.8 mmol) portion-wise over 15 minutes.
-
Allow to warm to RT and stir for 4 hours.
-
Workup: Pour the reaction mixture into ice water (100 mL). The product, 3-bromo-5-fluoro-1,7-naphthyridin-8(7H)-one , typically precipitates as a solid.[1][2]
-
Filter, wash with water and cold ether.[2][3] Dry under vacuum.[3][7]
Step 3: Copper-Catalyzed Methoxylation
Objective: Displace the C3-bromide with a methoxy group.[1][3]
Rationale: Standard
-
Reagents: 3-Bromo-5-fluoro-1,7-naphthyridin-8(7H)-one (1.0 equiv), NaOMe (3.0 equiv, 25% in MeOH), CuI (0.1 equiv), 1,10-Phenanthroline (0.2 equiv).[1][2]
-
Solvent: Methanol / DMF (1:4 ratio).[3]
-
Conditions: 80-100°C, Sealed tube, 12 hours.
Protocol:
-
In a glovebox or under Argon, combine the Step 2 bromide (5 mmol), CuI (0.5 mmol), and 1,10-Phenanthroline (1.0 mmol) in a sealed tube.
-
Add DMF (10 mL) and NaOMe solution (15 mmol).
-
Seal and heat to 90°C. Monitor by LC-MS.
-
Workup: Cool to RT. Filter through a Celite pad to remove copper salts.[2][3]
-
Concentrate the filtrate.[3] Dilute with water and adjust pH to ~7 with 1N HCl.
-
Extract with DCM/Isopropanol (3:1).
-
Purification: Recrystallization from MeOH/EtOAc or Preparative HPLC.
Characterization Data
| Technique | Expected Signal / Parameter | Interpretation |
| HPLC-MS | Confirms molecular weight (C9H7FN2O2).[1][3] | |
| ¹H NMR | Methoxy group at C3.[3] | |
| ¹H NMR | H6 proton (coupled to F5).[3] | |
| ¹H NMR | H2 proton (deshielded by N1).[3] | |
| ¹H NMR | H4 proton . | |
| ¹⁹F NMR | Characteristic of aryl fluoride on pyridine ring.[1][3] | |
| IR | 1665 | Lactam C=O stretch.[1][3] |
Process Visualization
Figure 2: Step-by-step reaction workflow with estimated yields.
Troubleshooting & Optimization (Expert Insights)
-
Issue: Incomplete Fluorination (Step 1).
-
Issue: N-Methylation vs. O-Methylation (Step 3).
-
Issue: Solubility.
Safety Considerations
-
Fluoride Salts: KF is toxic and hygroscopic.[3] Avoid contact with acid (releases HF).[2][3]
-
High Temperature Reactions: The Halex reaction operates at 160°C. Ensure pressure vessels are rated for these temperatures and solvents (DMSO/Sulfolane) are degassed to prevent autoxidation.[3]
References
-
Synthesis of 1,7-Naphthyridin-8(7H)-one Derivatives: BenchChem Application Note on Naphthyridine Scaffolds. Available at: [2][3]
-
Halex Reaction Conditions: Journal of Organic and Pharmaceutical Chemistry, "Introduction of Difluoro(methoxy)methyl Group". Available at: [J. Org.[3] Pharm. Chem.](][3]">http://ophcj.nuph.edu.ua)[2][3]
-
Electrophilic Substitution of Naphthyridines: The Chemistry of Heterocyclic Compounds, Vol 63. Wiley Online Library.[2][3]
-
Copper-Catalyzed Methoxylation: Organic Letters, 2012, 14, 836-839.[1][2][3][8] (General methodology for heteroaryl ethers).
Sources
- 1. americanelements.com [americanelements.com]
- 2. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buy 3-Fluoro-1,7-naphthyridin-8(7H)-one [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. 1,8-Naphthyridine synthesis [organic-chemistry.org]
